methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
This compound features a methyl benzoate core substituted with an acetamido group linked to a sulfanyl-containing imidazole ring. The imidazole is further functionalized with a 4-(butylcarbamoyl)phenyl group.
Properties
IUPAC Name |
methyl 4-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-4-13-25-22(30)17-7-11-20(12-8-17)28-15-14-26-24(28)33-16-21(29)27-19-9-5-18(6-10-19)23(31)32-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSUMYYWYJJJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the butylcarbamoyl group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has a complex molecular structure characterized by an imidazole ring, a benzoate moiety, and a butylcarbamoyl group. Its molecular formula is C₄₀H₄₃N₅O₅, with a molecular weight of approximately 673.8 g/mol . The presence of the imidazole and benzoate structures contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds containing imidazole derivatives. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated significant in vitro antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital enzymes.
Anticancer Potential
The anticancer activity of this compound has been investigated through various synthetic derivatives. One study focused on novel benzenesulfonamide derivatives containing imidazole moieties, which exhibited selective cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The most promising compounds showed IC₅₀ values ranging from 6 to 7 μM in HeLa cells, indicating potent anticancer properties.
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. Research involving similar imidazole-based compounds revealed their efficacy against Mycobacterium tuberculosis H37Rv in vitro, with subsequent in vivo evaluations confirming their effectiveness in mouse models . These findings suggest that this compound could be developed into a therapeutic agent for tuberculosis.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Antimicrobial Efficacy : A study on benzimidazole derivatives demonstrated significant antimicrobial activity against resistant bacterial strains, showcasing the importance of structural modifications in enhancing efficacy .
- Anticancer Activity : Research on sulfonamide derivatives revealed their ability to inhibit acetylcholinesterase, suggesting additional mechanisms that could be exploited for cancer treatment .
- Antitubercular Properties : A derivative was found to inhibit key mycobacterial enzymes, underscoring the potential for developing new treatments for tuberculosis based on similar structural frameworks .
Mechanism of Action
The mechanism of action of methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the butylcarbamoyl group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Imidazole vs. Benzimidazole Core: Unlike benomyl and carbendazim, which contain a benzimidazole ring (fused benzene-imidazole system), the target compound utilizes a simpler imidazole ring.
- Sulfanyl Acetamido Group : The sulfanyl (S–) bridge and acetamido (–NHCO–) linker are absent in classical benzimidazole pesticides. These groups may introduce hydrogen-bonding or redox-active interactions, enhancing target engagement .
- Ester vs. Carbamate Functional Groups: The methyl benzoate ester contrasts with the carbamate group in benomyl. Esters are generally more hydrolytically labile, which may shorten environmental persistence or biological half-life .
Structural Analogs:
Physicochemical Properties
- Stability: The ester group is prone to hydrolysis under acidic/basic conditions or enzymatic action, whereas carbamates (e.g., benomyl) exhibit greater stability, contributing to their prolonged fungicidal activity .
Biological Activity
Methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl ester group, an acetamido moiety, and an imidazole ring, which contribute to its diverse biological properties. The structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- SMILES Notation :
CC(=O)N[C@@H](C(=O)OC)c1ccc(cc1)[N@H]c2ncnc(c2=O)C(c3ccccc3)C(=O)NCCCC
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis. Research indicates that imidazole derivatives can modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer biology.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation | |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study 1: Anticancer Effects
A study published in Nature Reviews Cancer demonstrated that compounds with similar structural features to this compound showed promising results in inhibiting the growth of multiple myeloma cells by targeting the cereblon E3 ubiquitin ligase complex. This mechanism leads to the degradation of key transcription factors involved in tumor growth, such as Ikaros and Aiolos .
Case Study 2: Antimicrobial Activity
Research published in Journal of Antimicrobial Chemotherapy highlighted the efficacy of imidazole derivatives against Staphylococcus aureus. This compound was tested alongside other derivatives and exhibited significant antibacterial activity, suggesting its potential use as a lead compound for developing new antibiotics .
Q & A
Q. What are the critical steps in synthesizing methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions:
Imidazole Core Formation : Condensation of 4-(butylcarbamoyl)aniline with thioglycolic acid derivatives under reflux in polar solvents (e.g., DMF) to form the imidazole-sulfanyl intermediate.
Acetamido-Benzoate Coupling : Reaction of the intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (80–100°C) for imidazole cyclization to prevent side reactions .
- Catalyst Selection : Use triethylamine as a base to enhance coupling efficiency .
- Yield Comparison :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | DMF | None | 65 |
| 2 | DCM | EDC/HOBt | 78 |
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify imidazole proton signals (δ 7.5–8.0 ppm) and sulfanyl-acetamido linkage (δ 3.8–4.2 ppm for –SCH2–) .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
- Mass Spectrometry (MS) :
- ESI-MS to confirm molecular ion peaks ([M+H]+ expected at m/z ~483) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and stability of this compound in biological systems?
Methodological Answer:
- Quantum Chemical Calculations :
- Use Gaussian or ORCA software to calculate bond dissociation energies (BDE) for the sulfanyl (–S–) and amide (–CONH–) bonds, predicting hydrolysis susceptibility .
- Molecular Dynamics (MD) Simulations :
- Simulate interactions with water/lipid bilayers to estimate membrane permeability (logP ~2.5) and blood-brain barrier penetration .
- Density Functional Theory (DFT) :
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability and electron-transfer potential .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Synthetic Byproducts : Trace impurities (e.g., unreacted intermediates) may interfere with assays. Mitigate via HPLC purification and LC-MS characterization .
- Assay Conditions :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Example: Conflicting IC50 values in kinase inhibition assays resolved by normalizing to ATP concentration (1 mM vs. 10 mM) .
- Structural Analog Comparison :
| Compound | Modification | Activity (IC50, μM) |
|---|---|---|
| Target | None | 0.45 |
| Analog A | –OCH3 → –Cl | 1.20 |
Q. How can the compound’s potential as an enzyme inhibitor be evaluated using molecular docking simulations?
Methodological Answer:
- Target Selection : Prioritize enzymes with known imidazole/sulfanyl interactions (e.g., tyrosine kinases, cyclooxygenase-2).
- Docking Workflow :
- Protein Preparation : Retrieve COX-2 structure (PDB: 1CX2), remove water, add hydrogens.
- Ligand Preparation : Optimize 3D geometry of the compound using Avogadro.
- Binding Affinity Analysis : Use AutoDock Vina; validate with >10 docking poses.
- Key Interactions :
- Sulfanyl group with Ser530 (hydrogen bonding).
- Benzoate ester with hydrophobic pocket (Val349, Leu352) .
Q. What experimental approaches can elucidate the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor via LC-MS for hydroxylated (M+16) or glucuronidated (M+176) metabolites .
- CYP450 Inhibition Assays :
- Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific interactions .
Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?
Methodological Answer:
- Reactor Design :
- Employ continuous-flow systems for imidazole cyclization (residence time: 30 min, T=90°C) to improve yield consistency .
- Process Analytical Technology (PAT) :
- In-line FTIR monitoring of sulfanyl-acetamido coupling to terminate reactions at ~85% conversion, minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
